molecular formula C4H10N4O2S2 B3056056 Dithiodiglycolic acid dihydrazide CAS No. 6854-84-8

Dithiodiglycolic acid dihydrazide

Cat. No.: B3056056
CAS No.: 6854-84-8
M. Wt: 210.3 g/mol
InChI Key: NJNJIZMEMBXNJM-UHFFFAOYSA-N
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Description

Dithiodiglycolic acid dihydrazide is a chemical compound with the molecular formula C₄H₁₀N₄O₂S₂ and a molecular weight of 210.278 g/mol . It is characterized by the presence of two hydrazide groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiodiglycolic acid dihydrazide can be synthesized through the oxidative coupling of thiols. The process involves the reaction of dithiodiglycolic acid with hydrazine hydrate in an alcohol solution using a catalyst . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Dithiodiglycolic acid dihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts can facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Hydrazones and related derivatives.

Mechanism of Action

The mechanism of action of dithiodiglycolic acid dihydrazide involves its interaction with molecular targets such as thioredoxin reductase. By inhibiting this enzyme, the compound disrupts redox signaling pathways, leading to increased oxidative stress in cells . This mechanism is particularly relevant in cancer cells, which rely on thioredoxin reductase for survival and proliferation.

Comparison with Similar Compounds

Uniqueness: Dithiodiglycolic acid dihydrazide is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit thioredoxin reductase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[(2-hydrazinyl-2-oxoethyl)disulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2S2/c5-7-3(9)1-11-12-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJIZMEMBXNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)SSCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218659
Record name Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6854-84-8
Record name 2,2′-Dithiobis[acetic acid] 1,1′-dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6854-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, dithiodi-, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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